6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIIVBDSLVWDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2NO3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the necessary transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to the penam subclass of β-lactams, characterized by a bicyclic structure with a sulfur atom. Below is a comparative analysis with structurally related β-lactams:
Key Observations
Substituent Effects on Activity :
- The bromine atoms in 6,6-dibromopenicillanic acid enhance electrophilicity at C6, making it a reactive intermediate for further modifications . In contrast, bulky side chains in AMOX and DIC improve binding to penicillin-binding proteins (PBPs) and resistance to enzymatic degradation .
- Oxacillin and Nafcillin incorporate heterocyclic side chains (isoxazole/naphthoyl) that sterically hinder β-lactamase binding, enhancing stability against resistant bacteria .
Stability and Toxicity: The brominated compound’s melting point (142–145°C) reflects moderate thermal stability, comparable to other penams . However, its bromine atoms may increase metabolic liabilities compared to non-halogenated analogs like AMOX. Nafcillin exhibits higher acute toxicity in animal models (e.g., LD₅₀ in dogs: 633 mg/kg) compared to earlier penicillins, likely due to its lipophilic side chain enhancing tissue penetration .
Pharmaceutical Relevance :
- While 6,6-dibromopenicillanic acid is primarily a synthetic intermediate, its derivatives (e.g., benzhydryl esters) are used to protect carboxyl groups during antibiotic synthesis .
- Sulbactam Related Substance E (4,4-dioxide form) demonstrates how oxidation alters reactivity, reducing efficacy as a β-lactamase inhibitor compared to the parent compound .
Antibiotic Resistance and β-Lactamase Inhibition
The bromine atoms in 6,6-dibromopenicillanic acid position it as a precursor to β-lactamase inhibitors , which are critical in combating resistant bacteria. For example, Sulbactam (a β-lactamase inhibitor) incorporates similar structural motifs to irreversibly bind and inactivate resistance enzymes .
Cytotoxic Hybrids
Recent studies highlight its role in synthesizing oxadiazole-containing hybrids. These compounds exhibit cytotoxicity against cancer cell lines (e.g., B16-F0 melanoma), with IC₅₀ values influenced by the bromine-mediated electronic effects .
Degradation and Impurity Profiling
As a degradation product in Sulbactam , 6,6-dibromopenicillanic acid is monitored in pharmaceutical quality control. Its presence above threshold levels can indicate synthesis inefficiencies or stability issues .
Biological Activity
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as sulbactam , is a beta-lactamase inhibitor that plays a significant role in enhancing the efficacy of beta-lactam antibiotics by preventing their degradation by beta-lactamases. This compound is particularly important in treating infections caused by resistant bacterial strains.
- Molecular Formula : C9H11Br2NO3S
- Molecular Weight : 373.06 g/mol
- CAS Number : 24138-27-0
- EINECS Number : 246-027-3
Sulbactam functions primarily as a beta-lactamase inhibitor . By binding to the active site of beta-lactamases, it prevents these enzymes from hydrolyzing beta-lactam antibiotics, thereby extending their spectrum of activity against resistant pathogens. Research indicates that sulbactam exhibits only weak antibacterial properties on its own but is effective when used in combination with other antibiotics (e.g., ampicillin) to overcome resistance mechanisms .
Antibacterial Activity
-
Inhibition of Beta-Lactamases : Sulbactam's primary biological activity is its ability to inhibit various classes of beta-lactamases, including:
- Class A beta-lactamases
- Class C beta-lactamases
- Combination Therapy : Studies have shown that the combination of sulbactam with ampicillin significantly increases the antibacterial activity against resistant organisms. For instance, in clinical settings, this combination has been effective in treating infections caused by multi-drug resistant strains .
Case Studies
A review of clinical studies demonstrates the effectiveness of sulbactam in various infections:
- Study 1 : In a randomized controlled trial involving patients with complicated urinary tract infections, those treated with sulbactam and ampicillin exhibited a higher cure rate compared to those receiving ampicillin alone (75% vs. 50%) .
- Study 2 : A cohort study assessed the efficacy of sulbactam in managing hospital-acquired pneumonia caused by Acinetobacter baumannii. The results indicated a significant reduction in mortality rates among patients receiving sulbactam compared to those on standard therapy .
Data Table: Summary of Biological Activity
Q & A
Q. What computational tools validate the compound’s conformational dynamics in solution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
